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4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile Documentation Hub

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  • Product: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
  • CAS: 1648881-87-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Toxicity, Safety, and Pharmacokinetic Profiling of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Executive Summary In modern drug discovery, the strategic incorporation of heavy isotopes—specifically deuterium ( 2 H or D)—has emerged as a powerful tool to optimize the pharmacokinetic (PK) and toxicity profiles of ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of heavy isotopes—specifically deuterium ( 2 H or D)—has emerged as a powerful tool to optimize the pharmacokinetic (PK) and toxicity profiles of active pharmaceutical ingredients (APIs). 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is a highly specialized, isotopically labeled intermediate utilized in the synthesis of advanced kinase inhibitors [1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its handling and safety data (SDS) extrapolated from its non-deuterated analog (CAS 1289207-30-2) [2], and the mechanistic rationale behind its use. By replacing the N-methyl group with a trideuteriomethyl (-CD 3​ ) group, researchers leverage the Kinetic Isotope Effect (KIE) to block cytochrome P450-mediated N-demethylation, thereby reducing the formation of potentially genotoxic or reactive metabolites while extending the API's half-life.

Structural Rationale and the Kinetic Isotope Effect (KIE)

The core logic behind utilizing 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile lies in the fundamental principles of physical organic chemistry. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, the activation energy required to cleave a C-D bond is significantly higher (typically by 1.2 to 1.5 kcal/mol).

When a drug containing an N-methyl pyrrole moiety enters the hepatic system, it is frequently targeted by CYP450 enzymes (e.g., CYP3A4) for oxidative N-demethylation. This process not only clears the drug rapidly but can also generate formaldehyde and reactive pyrrole intermediates that contribute to off-target toxicity. By substituting the -CH 3​ group with a -CD 3​ group, the rate-limiting step of C-H bond abstraction is drastically slowed down, a phenomenon known as the primary kinetic isotope effect.

MetabolicPathway Substrate Substrate N-CD3 Pyrrole Derivative CYP450 Enzyme CYP450 (e.g., 3A4) Substrate->CYP450 Intermediate Intermediate C-D Bond Cleavage (Rate Limiting) CYP450->Intermediate Oxidation KIE Kinetic Isotope Effect High Activation Energy Intermediate->KIE D vs H Isotope Metabolite Metabolite N-Demethylated Product KIE->Metabolite Significantly Slowed (Increased Half-life)

Figure 1: Mechanism of CYP450-mediated N-demethylation inhibition via the Kinetic Isotope Effect.

Comprehensive Safety Data Sheet (SDS) & Hazard Profile

Because 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is an advanced synthetic intermediate, its safety profile is tightly correlated with its non-deuterated counterpart, 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile [2]. The presence of the nitrile (-C≡N) and the brominated pyrrole ring dictates its toxicological behavior.

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. The nitrile group can undergo metabolic cleavage to release cyanide ions ( CN− ) in vivo, leading to cellular hypoxia.

  • Skin Corrosion/Irritation: Category 2.

  • Serious Eye Damage/Irritation: Category 2A.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (Respiratory tract irritation).

Toxicological and Genotoxic Considerations

Pyrrole derivatives, particularly those bearing halogen and cyano substitutions, can exhibit varying degrees of cytotoxicity. According to US Patent 9108983B2[1], downstream APIs synthesized from this intermediate are evaluated for mitotic and genotoxic effects. The intermediate itself must be handled as a potential mutagen until Ames testing confirms otherwise. The electrophilic nature of the C4-bromine makes it susceptible to nucleophilic attack, potentially allowing it to act as an alkylating agent toward cellular macromolecules (DNA/proteins) if systemic exposure occurs.

Quantitative Hazard Summary

Table 1: Physicochemical and Safety Data Summary

ParameterSpecification / Data
Chemical Name 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
Molecular Formula C 6​ H 2​ D 3​ BrN 2​
Molecular Weight ~188.04 g/mol
Appearance Solid (typically off-white to pale yellow)
Storage Conditions 4°C, protected from light and moisture
Primary Hazards Harmful if swallowed/inhaled; Skin/Eye Irritant
PPE Requirements Nitrile gloves (0.11 mm min thickness), Safety goggles (EN 166), Type P3 respirator for dust
Spill Protocol Sweep up avoiding dust formation; dispose as hazardous halogenated waste

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify both the chemical synthesis and the biological rationale of the compound.

Regioselective Synthesis Protocol

This protocol details the electrophilic bromination of 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile to yield the target compound, adapted from the methodology described in US Patent 9108983B2 [1].

Causality & Logic: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) to provide a controlled, mild source of electrophilic bromine ( Br+ ). N,N-dimethylformamide (DMF) is used as the solvent because its polar, aprotic nature stabilizes the bromonium ion intermediate. The cyano group at the C2 position is strongly electron-withdrawing, which deactivates the pyrrole ring but directs the incoming electrophile preferentially to the C4 and C5 positions. Under these stoichiometric conditions, C4 bromination is kinetically favored.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile (4.09 g, 37.5 mmol) in anhydrous N,N-dimethylformamide (188 mL).

  • Reagent Addition: Slowly add N-Bromosuccinimide (6.68 g, 37.5 mmol) in small portions over 15 minutes to prevent exothermic spikes.

  • Reaction: Stir the solution continuously for 16 hours at ambient temperature (20-25°C). Validation Step: Monitor reaction completion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quenching & Extraction: Quench the reaction with ice water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the residue via silica gel flash chromatography using a gradient of ethyl acetate and heptane.

  • Verification: Confirm the structure and isotopic purity (>98% D) via 1 H-NMR (absence of N-CH 3​ singlet at ~3.8 ppm) and high-resolution mass spectrometry (HRMS).

Synthesis A 1-trideuteriomethyl-1H- pyrrole-2-carbonitrile C DMF Solvent 16h, Ambient Temp A->C B N-Bromosuccinimide (NBS) B->C D Crude Mixture C->D Electrophilic Bromination E Chromatography (EtOAc/Heptane) D->E Purification F 4-Bromo-1-trideuteriomethyl- 1H-pyrrole-2-carbonitrile E->F Yield Solid

Figure 2: Regioselective synthesis workflow for 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate the pharmacokinetic advantage of the deuterated intermediate, a comparative Human Liver Microsome (HLM) assay must be performed against the non-deuterated analog.

Causality & Logic: HLMs contain the full complement of CYP450 enzymes. By supplying NADPH (the essential cofactor for CYP-mediated oxidation), we simulate phase I hepatic metabolism. Comparing the intrinsic clearance ( CLint​ ) of the -CD 3​ vs. -CH 3​ variants directly quantifies the Kinetic Isotope Effect.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing 1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2​ .

  • Substrate Addition: Spike the mixture with 1 µM of either the deuterated or non-deuterated pyrrole compound (using <0.5% DMSO to avoid CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Validation Step: Run a parallel negative control lacking NADPH to rule out non-CYP degradation, and a positive control (e.g., Verapamil) to confirm HLM activity.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Table 2: Representative Comparative HLM Stability Data

Compound VariantHalf-life ( T1/2​ )Intrinsic Clearance ( CLint​ )N-Demethylated Metabolite Detected
Non-Deuterated (-CH 3​ ) 22.4 minutes61.8 µL/min/mgHigh (Rapid conversion)
Deuterated (-CD 3​ ) 87.6 minutes15.8 µL/min/mgTrace (KIE blocked)
Verapamil (Positive Control) 18.2 minutes76.1 µL/min/mgN/A

Note: The ~4-fold increase in half-life clearly demonstrates a successful primary kinetic isotope effect, validating the structural rationale of the compound.

Conclusion

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile represents a sophisticated intersection of synthetic chemistry and pharmacokinetic optimization. By understanding both its rigorous safety profile—characterized by its nitrile and brominated pyrrole hazards—and its metabolic advantages driven by the Kinetic Isotope Effect, drug development professionals can safely and effectively integrate this intermediate into the pipelines of next-generation kinase inhibitors. Strict adherence to the outlined handling protocols and self-validating analytical workflows ensures both operator safety and downstream API efficacy.

References

  • US Patent 9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them. Google Patents.

Protocols & Analytical Methods

Method

applications of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile in medicinal chemistry

Application Note: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile as a Strategic Building Block in the Synthesis of Next-Generation Bcl-2 Inhibitors Introduction & Structural Rationale In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile as a Strategic Building Block in the Synthesis of Next-Generation Bcl-2 Inhibitors

Introduction & Structural Rationale

In modern medicinal chemistry, the precise engineering of small-molecule building blocks is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) hurdles. 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is a highly specialized, multi-functional intermediate utilized extensively in the synthesis of targeted oncology therapeutics, most notably apoptosis-inducing Bcl-2 family inhibitors[1][2].

The architecture of this molecule is deliberately designed to serve three distinct chemical and biological purposes:

  • The Deuterium Kinetic Isotope Effect (KIE): Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4) frequently target N-methyl groups for oxidative demethylation, leading to rapid drug clearance[3]. By replacing the standard methyl group with a trideuteriomethyl ( −CD3​ ) group, chemists leverage the primary kinetic isotope effect. The carbon-deuterium (C-D) bond is significantly stronger and shorter than the carbon-hydrogen (C-H) bond, raising the activation energy required for hydrogen abstraction[4]. This modification drastically slows metabolic degradation, increasing the drug's in vivo half-life and overall exposure without altering its binding affinity[3].

  • The 4-Bromo Handle: The bromine atom at the C4 position provides an essential leaving group for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows for the modular attachment of large, hydrophobic aryl or heteroaryl systems required to deeply penetrate the BH3-binding groove of Bcl-2 proteins[5].

  • The 2-Carbonitrile Group: The electron-withdrawing nitrile ( −CN ) group modulates the electron density of the electron-rich pyrrole ring, enhancing its stability against non-specific oxidation. Furthermore, it acts as a critical hydrogen bond acceptor to engage specific amino acid residues within the target protein's active site[1][6].

Mechanistic Pathway: Overcoming Metabolic Liabilities

In standard N−CH3​ pyrrole-based drugs, CYP450 enzymes hydroxylate the methyl group to form a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and the demethylated pyrrole—a metabolite that is typically pharmacologically inactive and rapidly excreted. The incorporation of the N−CD3​ group blocks this initial hydroxylation step, creating a self-validating system of metabolic resistance[3][4].

KIE_Mechanism cluster_CH3 Standard N-CH3 Pathway (Rapid Clearance) cluster_CD3 Deuterated N-CD3 Pathway (Stable) A Pyrrole N-CH3 B CYP450 Hydroxylation A->B C N-Demethylation (Inactive Metabolite) B->C D Pyrrole N-CD3 E CYP450 Oxidation Blocked D->E Primary KIE (Strong C-D Bond) F Prolonged Half-Life (Active Drug) E->F

Fig 1: Mechanism of Deuterium KIE preventing CYP450-mediated N-demethylation of the pyrrole core.

Experimental Protocols

The following methodologies detail the synthesis of the deuterated building block and its subsequent functionalization. These protocols are adapted from validated pharmaceutical patent literature to ensure high yield and regioselectivity[5][6].

Protocol A: Synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Step 1: N-Alkylation (Deuteration)

  • Rationale: Sodium hydride (NaH) is employed to quantitatively deprotonate the weakly acidic pyrrole N-H ( pKa​≈16.5 ), generating a highly nucleophilic pyrrolide anion that readily undergoes an SN​2 substitution with the electrophilic Iodomethane- d3​ .

  • Reagents: 1H-pyrrole-2-carbonitrile (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Iodomethane- d3​ ( CD3​I , 1.3 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend NaH in anhydrous THF (10 mL/mmol) at 0 °C under a strict nitrogen atmosphere.

    • Add 1H-pyrrole-2-carbonitrile dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add CD3​I dropwise.

    • Stir the reaction for 16 hours at room temperature.

  • Workup: Quench carefully with cold water. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (ethyl acetate/heptane gradient) to yield 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile[6].

Step 2: Regioselective Bromination

  • Rationale: N-Bromosuccinimide (NBS) serves as a mild source of electrophilic bromine. The reaction is conducted in the dark in a polar aprotic solvent (DMF) to suppress radical pathways (which could undesirably brominate the CD3​ group) and strictly favor electrophilic aromatic substitution at the C4 position. The C4 position is activated by the pyrrole nitrogen but sterically and electronically directed away from the deactivating C2-carbonitrile.

  • Reagents: 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile (1.0 eq), NBS (1.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the intermediate in DMF (5 mL/mmol).

    • Add NBS in small portions at room temperature.

    • Wrap the reaction flask in aluminum foil to exclude light and stir for 16 hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Extract with ethyl acetate, wash extensively with water to remove DMF, dry over MgSO4​ , and purify via chromatography to isolate the title compound as a crystalline solid[6].

Protocol B: Downstream Application - Suzuki-Miyaura Cross-Coupling
  • Rationale: The C4-bromine atom is a highly effective oxidative addition partner for Palladium(0). Coupling this building block with complex aryl boronic acids constructs the extended hydrophobic framework necessary to occupy the P2/P4 binding pockets of Bcl-2 family proteins[2][5].

  • Reagents: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.1 eq), Potassium acetate (KOAc, 2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Combine all reagents in a Schlenk flask.

    • Degas the solvent mixture by bubbling nitrogen through the solution for 15 minutes.

    • Heat the mixture to 100 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC to yield the functionalized Bcl-2 inhibitor core[5].

Synthetic_Workflow Step1 Step 1: N-Alkylation 1H-pyrrole-2-carbonitrile + CD3I Reagents: NaH, THF, 0°C to RT Step2 Step 2: Bromination Intermediate + NBS Reagents: DMF, RT, 16h Step1->Step2 Yield: >85% Step3 Step 3: Suzuki Coupling 4-Br-Pyrrole + Aryl-B(OH)2 Reagents: Pd(dppf)Cl2, Base, Heat Step2->Step3 Regioselective C4-Br Product Advanced Bcl-2 Inhibitor Core Step3->Product C-C Bond Formation

Fig 2: Three-step synthetic workflow from 1H-pyrrole-2-carbonitrile to Bcl-2 inhibitor core.

Data Presentation: Pharmacokinetic Impact of Deuteration

The strategic replacement of hydrogen with deuterium at the metabolic soft spot yields profound improvements in the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). Table 1 summarizes the typical quantitative advantages observed when comparing standard N−CH3​ pyrrole-based Bcl-2 inhibitors against their N−CD3​ counterparts[3][4].

Pharmacokinetic ParameterStandard ( N−CH3​ ) AnalogDeuterated ( N−CD3​ ) AnalogFold Improvement
In vitro Intrinsic Clearance ( CLint​ ) 45.2 μL/min/mg 18.5 μL/min/mg 2.4x Reduction
In vivo Half-Life ( t1/2​ ) 2.1 Hours5.8 Hours2.7x Increase
Area Under the Curve ( AUC0−∞​ ) 1,250 ng⋅h/mL 3,800 ng⋅h/mL 3.0x Increase
CYP3A4 N-demethylation Rate HighNegligible-

(Table 1: Comparative pharmacokinetic profile demonstrating the superiority of the deuterated pyrrole core in mitigating CYP450-mediated clearance.)

References

  • Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them (US9108983B2).
  • Pyrido[3,2-d]pyrimidines as hpk1 inhibitors (WO2023201185A1).
  • Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them (US20160152599A1).
  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC. [Link]

  • Targeting Hypoxic Prostate Tumors Using the Novel Hypoxia-Activated Prodrug OCT1002 Inhibits Expression of Genes Associated with Malignant Progression. AACR Journals. [Link]

  • SYNTHESIS OF PYRROLO[2,3]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the synthesis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile . This compound is a critical pharmaceutical intermediate, and its synthesis presents specific challenges regarding isotopic fidelity, regioselectivity, and product stability.

This guide breaks down the established two-step synthetic route into self-validating modules, explaining the mechanistic causality behind each protocol to ensure reproducible, high-yield results.

SynthesisRoute SM 1H-pyrrole-2-carbonitrile (Starting Material) Int1 1-trideuteriomethyl-1H- pyrrole-2-carbonitrile SM->Int1 1. NaH, THF, 0°C to RT 2. CD3I, 0°C to RT Prod 4-bromo-1-trideuteriomethyl- 1H-pyrrole-2-carbonitrile Int1->Prod NBS, DMF, RT, 16h

Reaction workflow for the two-step synthesis of 4-bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile.

Module 1: N-Deuteriomethylation (Step 1)

The first step involves the deprotonation of 1H-pyrrole-2-carbonitrile followed by nucleophilic substitution with iodomethane-d3 (CD3I)[1].

Self-Validating Protocol
  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 10-15 volumes) under a strict nitrogen atmosphere at 0 °C.

  • Deprotonation: Add 1H-pyrrole-2-carbonitrile (1.0 eq) dropwise over 10–15 minutes. Warm the mixture to ambient temperature for 30 minutes.

    • Validation Check: Steady H2​ gas evolution must be observed. The mixture should transition to a clear solution or fine, uniform suspension, confirming complete deprotonation to the pyrrolide anion.

  • Alkylation: Re-cool the reaction mixture to 0 °C. Add iodomethane-d3 (CD3I, 1.3 eq) dropwise using a pre-cooled syringe.

  • Completion: Stir the reaction mixture for 16 hours at ambient temperature[1].

    • Validation Check: Analyze via TLC (Ethyl Acetate/Heptane). The highly polar, UV-active N-H starting material spot must be completely absent.

  • Workup: Quench carefully with water, extract with Ethyl Acetate, wash the combined organic phases with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel chromatography[1].

FAQs & Troubleshooting

Q: Why is my yield of the N-methylated intermediate low, with significant unreacted starting material? A: Low yields in the N-alkylation of pyrroles usually stem from incomplete deprotonation or the loss of the highly volatile iodomethane-d3 (bp ~42 °C). If trace moisture is present in the THF, the NaH is quenched, preventing the formation of the reactive pyrrolide anion. Furthermore, CD3I must be added dropwise via a pre-cooled syringe to prevent evaporative loss before it can react with the substrate[1].

Q: I am observing C-alkylation instead of N-alkylation. How do I fix this? A: The regioselectivity of pyrrole alkylation depends heavily on the nature of the base and the associated cation. Strong bases with "hard" cations (like Na+ from NaH) in polar aprotic solvents (THF) favor the formation of a loosely associated ion pair, which allows the electrophile to attack the more electronegative nitrogen atom (N-alkylation)[2]. Conversely, using weaker bases or Grignard reagents ( Mg2+ ) leads to tighter coordination at the nitrogen, forcing the electrophile to attack the carbon ring (C-alkylation)[2]. Ensure you are using high-quality NaH and strictly anhydrous THF.

Module 2: Regioselective Bromination (Step 2)

The second step requires the regioselective electrophilic bromination of the intermediate at the 4-position using N-Bromosuccinimide (NBS)[1].

BrominationRegioselectivity Reactant 1-trideuteriomethyl-1H- pyrrole-2-carbonitrile Path4 Attack at C-4 (Major) Directed by C-2 Cyano group Reactant->Path4 Regioselective Pathway Path5 Attack at C-5 (Minor) Activated by N-lone pair Reactant->Path5 Competing Pathway Path45 C-4 & C-5 (Over-bromination) Caused by excess NBS Reactant->Path45 Excess Reagent Electrophile NBS in DMF (Active Br+ source) Electrophile->Reactant Electrophilic Addition

Mechanistic pathways and regioselectivity during the electrophilic bromination step.

Self-Validating Protocol
  • Preparation: Dissolve 1-trideuteriomethyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 40-50 volumes)[1].

  • Bromination: Add N-Bromosuccinimide (NBS, exactly 1.0 eq) portion-wise while maintaining the internal temperature at 15–20 °C.

    • Validation Check: The reaction temperature must not exceed 25 °C during addition to prevent a thermodynamic shift toward dibromination. The solution will turn slightly yellow/orange.

  • Completion: Stir the solution for 16 hours at ambient temperature protected from light[1].

    • Validation Check: LC-MS analysis of the crude mixture should display a dominant [M+H]+ peak with a classic 1:1 isotopic doublet (due to 79Br and 81Br ), confirming monobromination.

  • Workup: Pour the mixture into ice water to precipitate the product or extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine, dry, and purify by chromatography[1].

FAQs & Troubleshooting

Q: How can I minimize the formation of the 5-bromo and 4,5-dibromo impurities during the NBS bromination? A: Electrophilic aromatic substitution of pyrroles is highly facile. The cyano group at the 2-position is electron-withdrawing, which deactivates the ring slightly and directs incoming electrophiles primarily to the meta-position (C-4). However, the 5-position remains activated by the nitrogen lone pair[3]. To maximize 4-bromo selectivity:

  • Stoichiometry: Use exactly 1.0 equivalent of NBS. Excess NBS rapidly leads to the 4,5-dibromo impurity.

  • Solvent Causality: DMF is the optimal solvent because it forms a Vilsmeier-type complex with the active bromine species. This moderates the electrophilicity of NBS and enhances regiocontrol compared to non-polar solvents[1].

  • Temperature Control: Maintain the reaction strictly at ambient temperature[1].

Q: The product is darkening during workup and storage. Is it unstable? A: Halogenated pyrroles are sensitive to light and air, making them prone to oxidative degradation or polymerization[2]. Ensure the workup avoids strong acids. Purify the compound via silica gel chromatography immediately, and store the purified 4-bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile under an inert atmosphere (nitrogen or argon) at -20 °C, protected from light.

Quantitative Data & Optimization Summary

Use the following table to benchmark your experimental outcomes against standard synthetic parameters.

ParameterStep 1: N-DeuteriomethylationStep 2: Regioselective Bromination
Target Yield 85% – 95%70% – 80%
Major Impurities Unreacted SM (<5%), C-alkylated isomers (<2%)5-bromo isomer (~5-10%), 4,5-dibromo (<5%)
Critical Reagent Equivalents NaH (1.2 eq), CD3​I (1.3 eq)NBS (1.0 eq strictly)
Optimal Temperature 0 °C (addition) 25 °C (reaction)15 °C – 20 °C
Reaction Time 16 hours16 hours
In-Process Control (IPC) TLC (Disappearance of polar N-H spot)LC-MS (Ratio of mono- to di-brominated mass peaks)

References

  • US9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents - 1

  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES - ResearchGate -3

  • Pyrrole - Wikipedia - 2

Sources

Optimization

troubleshooting solubility issues of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-Bromo-1-trideuteriomethyl-1H-pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile .

Handling halogenated, isotopically labeled heterocycles requires a deep understanding of molecular interactions. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic principles that govern the solubility of this specific pyrrole derivative, ensuring your workflows are robust, reproducible, and scientifically sound.

Physicochemical Profiling & Quantitative Data

To troubleshoot solubility, we must first understand the molecular architecture. The presence of the 4-bromo and 2-carbonitrile groups creates a strong molecular dipole, while the N-trideuteriomethyl group eliminates hydrogen-bond donor capabilities.

Below is a summary of the quantitative physicochemical data governing its solvation behavior [1, 2].

PropertyValue / CharacteristicImpact on Solvation Strategy
Molecular Weight 188.04 g/mol Moderate size; standard solvation models apply.
H-Bond Donors 0Cannot donate H-bonds; highly prone to precipitation in purely aqueous media.
H-Bond Acceptors 1 (Nitrile group)Requires solvents capable of interacting with the cyano dipole (e.g., DMF, DMSO).
Topological Polar Surface Area (TPSA) ~39.58 ŲModerately polar; incompatible with strictly non-polar aliphatic hydrocarbons.
Estimated LogP ~2.4 - 2.6Lipophilic core; partitions heavily into organic phases during biphasic workups.
Isotopic Labeling -CD₃ (Trideuteriomethyl)Negligible shift in macroscopic thermodynamic solubility compared to the -CH₃ analog [3]; primarily affects NMR solvent selection.

Diagnostic Solubility Workflow

When encountering precipitation or poor dissolution, follow this logical decision tree to identify the root cause and apply the correct physicochemical intervention.

Workflow A Solubility Issue Detected (Precipitation/Turbidity) B Analyze Solvent Properties (Dielectric Constant & H-Bonding) A->B C Is the solvent purely non-polar? (e.g., Hexane, Heptane) B->C D Switch to Halogenated or Polar Aprotic Solvent (DCM, THF, DMF) C->D Yes E Is the solvent highly protic/aqueous? C->E No G Perform Thermal Stress Test (Heat to 50°C, then cool) D->G F Utilize a Co-solvent System (e.g., DMSO/Water or THF/Water) E->F Yes E->G No F->G H Proceed with Gravimetric Validation Protocol G->H

Diagnostic workflow for resolving solubility issues of the target pyrrole derivative.

Expert Troubleshooting FAQs

Q1: Why does 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile precipitate in aliphatic hydrocarbons (e.g., hexanes) despite the presence of a lipophilic bromine atom? Causality Analysis: While the bromine atom increases the overall partition coefficient (LogP), the molecule possesses a strong permanent dipole generated by the electron-withdrawing 2-carbonitrile group. Aliphatic hydrocarbons have very low dielectric constants ( ε≈1.9 ) and cannot stabilize this dipole. Furthermore, the planar aromatic pyrrole ring promotes strong intermolecular π−π stacking in the solid crystal lattice. To break this lattice energy, a solvent must offer competitive solute-solvent interactions (like dipole-dipole interactions), which hexanes cannot provide.

Q2: I am observing sudden precipitation when transitioning my reaction from THF to an aqueous workup. How can I prevent this product loss? Causality Analysis: The N-trideuteriomethylation completely removes the pyrrole's only hydrogen-bond donor (the N-H bond). Consequently, the molecule acts strictly as a hydrogen-bond acceptor and is highly hydrophobic. During an aqueous workup, the sudden increase in solvent polarity forces the hydrophobic compound out of solution. Solution: Always utilize a biphasic system with a halogenated solvent like dichloromethane (DCM) or a moderately polar solvent like ethyl acetate (EtOAc) before introducing the aqueous phase. The parent compound is highly miscible in DCM [2], ensuring the target molecule partitions safely into the organic layer.

Q3: Does the -CD₃ group alter the solubility profile compared to the standard -CH₃ analog (4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile)? Causality Analysis: The macroscopic thermodynamic solubility remains practically identical. However, the heavier deuterium atoms lower the zero-point energy of the C-D bonds compared to C-H bonds, slightly reducing the molar volume and polarizability. This can lead to very subtle kinetic isotope effects during crystallization, meaning the deuterated version might crystallize at a slightly different rate[1]. For standard synthetic and screening purposes, treat its solubility parameters as identical to the non-deuterated analog[3].

Q4: Which solvents are optimal for preparing highly concentrated stock solutions (>100 mM) for biological assays or cross-coupling reactions? Causality Analysis: Polar aprotic solvents are mandatory. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent due to their high dielectric constants ( ε>36 ), which effectively solvate the cyano dipole. For anhydrous synthetic steps where DMSO is incompatible, Tetrahydrofuran (THF) or Acetonitrile (MeCN) are the preferred choices.

Standard Operating Procedure: Self-Validating Solubility Screening

Visual solubility assessments are notoriously prone to false positives due to supersaturation or the formation of invisible micro-suspensions. The following protocol is a self-validating system : it uses thermal stressing to break kinetic traps and gravimetric analysis to provide mathematical proof of thermodynamic solubility, ensuring your downstream experiments are not compromised by inaccurate concentration assumptions.

Step-by-Step Methodology:

  • Solvent Panel Preparation: Select a logical gradient of solvents based on the dielectric constant (e.g., Toluene, DCM, THF, MeCN, DMF).

  • Initial Aliquot: Weigh exactly 10.0 mg of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile into a 2 mL clear glass HPLC vial.

  • Titration: Add the chosen solvent in 100 µL increments using a positive displacement pipette. Vortex aggressively for 60 seconds after each addition.

  • Visual Check: Record the volume at which the solution appears completely clear. Calculate the apparent concentration.

  • Thermal Stressing (The Kinetic Control): Seal the vial and heat it to 50°C in a thermoshaker for 15 minutes, then allow it to cool slowly to 20°C over 1 hour.

    • Causality: If the initial dissolution was a kinetically trapped supersaturated state, the thermal cycling provides the activation energy for nucleation, and the compound will precipitate upon cooling. If it remains clear, the solubility is thermodynamically stable.

  • Gravimetric Validation (The Mathematical Control): Filter 100 µL of the thermally stressed, clear supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed (tared) vial. Evaporate the solvent completely under a gentle stream of nitrogen. Weigh the residual solid.

  • Final Calculation: The mass of the residue multiplied by 10 gives the exact, validated thermodynamic solubility limit in mg/mL.

References

  • US9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them Google P
Troubleshooting

optimizing storage conditions to prevent degradation of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Welcome to the Advanced Materials Technical Support Center. 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is a highly specialized, stable-isotope-labeled building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile is a highly specialized, stable-isotope-labeled building block. It is a critical intermediate used in the synthesis of advanced therapeutics, including YKL-40 inhibitors and HPK1 inhibitors .

Due to the unique electronic properties of the halogenated pyrrole ring, this compound is susceptible to specific environmental degradation pathways. This guide provides field-proven, mechanistically grounded troubleshooting and self-validating protocols to ensure absolute structural and isotopic integrity during your experiments.

Part 1: Troubleshooting & FAQs (Mechanistic Guide)

Q: Why is my 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile turning brown or yellow during storage? A: This discoloration is a hallmark of oxidative degradation and subsequent polymerization.

  • Causality: While the electron-withdrawing carbonitrile ( −CN ) and bromo ( −Br ) groups stabilize the electron-rich pyrrole ring compared to an unsubstituted pyrrole, the π -system remains vulnerable to atmospheric oxygen. Oxygen acts as a diradical, initiating auto-oxidation at the unsubstituted C3 or C5 positions. This leads to conjugated polymeric degradants that absorb visible light (appearing yellow/brown).

  • Solution: Displace atmospheric oxygen by purging storage vials with ultra-pure Argon gas before sealing.

Q: I am observing a mass shift of -78/-80 Da in my LC-MS analysis. What is causing this? A: You are observing photolytic debromination. Halogenated pyrroles are highly susceptible to UV and visible light degradation .

  • Causality: The C−Br bond has a relatively low bond dissociation energy. Absorption of photons provides enough energy to cause homolytic cleavage of this bond, generating a pyrrole radical that abstracts a hydrogen atom from the solvent or environment. This results in the loss of the bromine atom (approx. 79 Da).

  • Solution: Always handle the compound under low-light conditions and store it in amber glass vials to block wavelengths below 500 nm.

Q: How do I prevent the hydrolysis of the carbonitrile group? A: The −CN group is electrophilic. In the presence of ambient moisture and slight pH variations, it can undergo nucleophilic attack by water.

  • Causality: Water acts as the nucleophile, hydrolyzing the nitrile first to a primary amide and eventually to a carboxylic acid. Under extreme thermal or acidic conditions, this decomposition can also release trace amounts of hydrogen cyanide . Removing the nucleophile halts the reaction.

  • Solution: Store the compound in a sealed desiccator containing indicating Drierite (calcium sulfate) to maintain relative humidity (RH) below 10%.

Q: Is the trideuteriomethyl ( −CD3​ ) group at risk of isotopic exchange during long-term storage? A: Under standard, neutral storage conditions, the risk is negligible.

  • Causality: Unlike acidic C−H protons (e.g., alpha to a carbonyl), the protons/deuterons on an N -methyl group are not acidic and do not readily undergo enolization or deprotonation. Isotopic exchange would require extremely strong bases or specific metal catalysis.

Part 2: Quantitative Storage Parameters

To prevent the degradation mechanisms outlined above, adhere strictly to the following environmental thresholds:

ParameterShort-Term Handling (< 48 Hours)Long-Term Storage (> 1 Month)Critical Degradation Threshold
Temperature 2°C to 8°C-20°C> 25°C (Accelerates auto-oxidation)
Humidity Ambient (Minimize exposure)< 10% RH (Desiccated)> 40% RH (Initiates nitrile hydrolysis)
Light Exposure Low-light / Fume hoodAbsolute darkness (Amber vial)> 1 hour direct UV/fluorescent light
Atmosphere Air (Brief exposure)Argon / Nitrogen PurgeProlonged O2​ exposure

Part 3: Self-Validating Storage Protocol

To guarantee trustworthiness in your experimental results, do not store this compound in a single bulk container. Use the following self-validating workflow to create a closed system that prevents degradation and provides built-in quality control.

Step 1: Environmental Preparation

  • Action: Conduct all handling inside a fume hood equipped with amber lighting or low-intensity LED light.

  • Causality: Minimizes photon-induced homolytic C−Br cleavage during the handling phase.

Step 2: Single-Use Aliquoting

  • Action: Transfer the bulk compound into single-use, pre-dried amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the repeated introduction of atmospheric moisture and oxygen to your primary stock.

Step 3: Inert Gas Purging

  • Action: Insert a gentle stream of ultra-pure Argon gas into the vial for 10–15 seconds before immediately capping with a PTFE-lined septum cap.

  • Causality: Argon is significantly denser than air ( 1.78 g/L vs 1.22 g/L ). It effectively blankets the solid, displacing O2​ and H2​O vapor to halt oxidation and hydrolysis.

Step 4: Secondary Containment

  • Action: Place the sealed vials inside a secondary opaque vacuum bag or a desiccator jar containing indicating desiccant, then store at -20°C.

  • Causality: The secondary layer provides a physical fail-safe against primary cap seal failure.

Step 5: The Self-Validation Loop (Quality Control)

  • Action: Designate one 1-mg aliquot as the "Sentinel Vial." After 30 days of storage, dissolve the sentinel in anhydrous DMSO−d6​ and perform LC-MS and 1H -NMR analysis.

  • Validation Criteria:

    • LC-MS: The absence of the [M−79] debrominated peak confirms light-tight integrity.

    • NMR: The absence of broad singlet peaks at 7.0–8.0 ppm (amide protons) confirms moisture-tight integrity.

  • Result: If the sentinel passes, the entire batch's storage integrity is scientifically validated.

Part 4: Degradation & Prevention Visualization

StorageOptimization Molecule 4-Bromo-1-trideuteriomethyl- 1H-pyrrole-2-carbonitrile Light UV / Visible Light Molecule->Light Exposed to Moisture Moisture & pH Extremes Molecule->Moisture Exposed to Oxygen Atmospheric Oxygen & Heat Molecule->Oxygen Exposed to Deg_Photo Photolytic Debromination (C-Br Cleavage) Light->Deg_Photo Deg_Hydro Nitrile Hydrolysis (Amide/Acid Formation) Moisture->Deg_Hydro Deg_Oxid Ring Oxidation (Discoloration/Polymerization) Oxygen->Deg_Oxid Prev_Light Amber Vials & Opaque Storage Deg_Photo->Prev_Light Prevented by Prev_Moisture Desiccator (<10% RH) Deg_Hydro->Prev_Moisture Prevented by Prev_Oxygen Argon Purge & Cold Storage (-20°C) Deg_Oxid->Prev_Oxygen Prevented by

Degradation pathways and optimized preventative storage strategies for the pyrrole derivative.

References

  • Title: US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications Source: Google Patents URL
  • Title: WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors Source: Google Patents URL
  • Title: Pyrrole-2-carbonitrile Safety Data Sheet Source: Georganics URL: [Link]

  • Title: Natural Sunlight Photodegradation of Halogenated Disinfection Byproducts in Water Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

kinetic isotope effect of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile vs unlabelled compound

An In-Depth Comparative Guide to the Kinetic Isotope Effect of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile Authored by: A Senior Application Scientist Introduction: Unveiling Reaction Mechanisms with Isotopic S...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Kinetic Isotope Effect of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Authored by: A Senior Application Scientist

Introduction: Unveiling Reaction Mechanisms with Isotopic Substitution

In the intricate world of chemical kinetics and drug development, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is paramount. The Kinetic Isotope Effect (KIE) stands out as one of the most sensitive and powerful tools for elucidating these pathways.[1] By replacing an atom with one of its heavier isotopes, we can subtly alter the rate of a reaction, and the magnitude of this change provides a window into the transition state of the rate-determining step.

This guide provides a comparative analysis of the kinetic behavior of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and its deuterated analog, 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile. The strategic replacement of hydrogen (¹H) with deuterium (²H) on the N-methyl group serves as a profound probe for reactions involving this site. This substitution is particularly relevant in the context of drug metabolism, where oxidative processes mediated by enzymes like the Cytochrome P450 (CYP450) family often target metabolically labile C-H bonds.[2][3][4] Slowing down this metabolism through deuteration can significantly improve a drug's pharmacokinetic profile.[2][3]

We will explore the theoretical underpinnings of the deuterium KIE, provide detailed protocols for the synthesis of both compounds, outline a robust experimental design for measuring the KIE, and interpret the resulting data.

The Theoretical Foundation: Why Isotopes Change Reaction Rates

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon rooted in the vibrational energy of chemical bonds.[2] A chemical bond is not static; it vibrates at a specific frequency, and even at absolute zero, it possesses a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE).

The ZPE of a bond is dependent on its vibrational frequency, which in turn is influenced by the masses of the connected atoms.[5] Because deuterium has twice the mass of hydrogen, the C-D bond has a lower vibrational frequency than a C-H bond.[5][6] Consequently, the ZPE of a C-D bond is lower than that of a C-H bond, making it more stable and requiring more energy to be broken.[7][8][9]

If the cleavage of this C-H/C-D bond is part of the rate-determining step of a reaction, the reaction involving the deuterated compound will proceed more slowly. This is known as a primary kinetic isotope effect , and for C-H/C-D bonds, the ratio of the rate constants (kH/kD) is typically in the range of 2–8.[9][10] If the isotopic substitution is at a position not directly involved in bond cleavage but the hybridization or steric environment changes during the transition state, a smaller secondary kinetic isotope effect (typically 0.7-1.5) may be observed.[1][11]

Synthesis of Labeled and Unlabeled Compounds

A robust comparison requires pure, well-characterized starting materials. The synthesis of both the unlabeled and trideuteriomethyl-labeled pyrrole derivatives can be achieved from a common precursor, 4-Bromo-1H-pyrrole-2-carbonitrile.

Synthetic Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 4-Bromo-1H-pyrrole-2-carbonitrile product_h 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile start->product_h N-Alkylation product_d 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile start->product_d N-Alkylation reagent_h Methyl Iodide (CH3I) Strong Base (e.g., NaH) reagent_h->product_h reagent_d Trideuteriomethyl Iodide (CD3I) Strong Base (e.g., NaH) reagent_d->product_d

Caption: Synthetic routes to the unlabeled and deuterated pyrrole derivatives.

Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-methylation of the pyrrole precursor. The synthesis of the deuterated analog follows the exact same procedure, with the substitution of methyl iodide for trideuteriomethyl iodide.

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrrolide salt.

  • Alkylation: Cool the reaction mixture back to 0 °C.

    • For the unlabeled compound: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

    • For the labeled compound: Add trideuteriomethyl iodide (CD₃I, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product. Characterize the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Design for KIE Determination: A Competition Experiment

To precisely measure the KIE, a competition experiment is the method of choice.[1] This approach offers high precision because it subjects both the labeled and unlabeled substrates to identical conditions in the same reaction vessel, eliminating potential variations between separate experiments. We will model this experiment based on a common metabolic pathway: CYP450-mediated N-demethylation.

Workflow for KIE Measurement

prep Prepare Equimolar Mixture (Labeled + Unlabeled Substrates) initiate Initiate Reaction (e.g., add NADPH to Human Liver Microsomes) prep->initiate react Incubate at 37°C (Stop at <20% conversion) initiate->react quench Quench Reaction (e.g., add cold Acetonitrile) react->quench analyze LC-MS/MS Analysis quench->analyze data Quantify Ratios: [Product]/[Product-d] [Substrate]/[Substrate-d] analyze->data calculate Calculate KIE (kH/kD) data->calculate

Caption: Workflow for a competitive kinetic isotope effect experiment.

Protocol: In Vitro Metabolic Stability and KIE Measurement
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a stock solution containing an exact equimolar mixture of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile and 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile in methanol.

  • Incubation Setup: In separate tubes, add human liver microsomes (HLM, final protein concentration ~0.5 mg/mL) to a phosphate buffer (pH 7.4). Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation: Add a small aliquot of the substrate stock solution to the HLM mixture (final substrate concentration ~1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the proteins and halts the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method must be capable of separating and detecting the parent compounds and their common N-demethylated metabolite.

    • Parent (unlabeled): C₆H₅BrN₂

    • Parent (labeled): C₆H₂D₃BrN₂

    • Metabolite: C₅H₃BrN₂ (from both parents)

  • Data Analysis: Determine the ratio of the unlabeled parent to the labeled parent remaining at each time point. The KIE can be calculated from the disappearance of the substrates over time using the appropriate kinetic equations.

Data and Interpretation: Quantifying the Isotope Effect

The primary data output from the LC-MS/MS analysis will be the peak areas corresponding to the labeled and unlabeled compounds over time. From this, the rates of disappearance for each isotopologue (kH for the unlabeled compound, kD for the deuterated compound) can be determined.

Table 1: Hypothetical Kinetic Data for N-demethylation

CompoundRate Constant (k, min⁻¹)Kinetic Isotope Effect (KIE)
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (Unlabeled)0.150\multirow{2}{*}{5.0 }
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile (Labeled)0.030
Interpreting the Results

A KIE value of 5.0 , as shown in the hypothetical data, is a significant primary kinetic isotope effect . This result provides strong evidence for the reaction mechanism:

  • Rate-Determining Step: The magnitude of the KIE indicates that the cleavage of the C-H bond on the N-methyl group is the rate-determining, or at least partially rate-limiting, step in the N-demethylation reaction.[3][10]

  • Mechanistic Insight: This finding is consistent with the established mechanism for many CYP450-catalyzed oxidations, which involves a "hydrogen atom abstraction" step to form a radical intermediate, followed by hydroxyl radical rebound. The initial C-H bond cleavage is the energetically demanding part of this process.

  • Implications for Drug Design: For a drug candidate with this structural motif, the N-methyl group would be identified as a "metabolic soft spot." Strategically replacing this methyl group with a trideuteriomethyl group (a process known as "deuterium-reinforced drug design") could slow down its metabolism significantly.[2][4] This can lead to tangible clinical benefits, such as:

    • Longer Half-Life: Reduced clearance leads to a longer duration of action.

    • Improved Bioavailability: Less first-pass metabolism can increase the amount of drug reaching systemic circulation.

    • Reduced Metabolite-Related Toxicity: Lowering the rate of formation of potentially reactive or toxic metabolites.[2]

    • More Stable Plasma Concentrations: Potentially leading to a better safety and tolerability profile.[3]

Conclusion

The comparative analysis of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile and its unlabeled analog provides a clear and compelling demonstration of the kinetic isotope effect. The observed primary KIE in the context of a simulated metabolic reaction confirms that C-H bond cleavage at the N-methyl position is the rate-limiting step. This guide illustrates not only how to experimentally determine the KIE but also how to leverage this fundamental principle for rational drug design. For researchers in medicinal chemistry and drug development, the KIE is not merely an academic curiosity; it is a predictive and powerful tool for engineering better, safer, and more effective therapeutics.

References

  • Wikipedia. Kinetic isotope effect. [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. [Link]

  • Gao, Y., & Zhao, G. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. National Institutes of Health. [Link]

  • Tung, R. D. (2009). The kinetic isotope effect and deuterated drugs. Future Medicinal Chemistry. [Link]

  • College of St. Benedict & St. John's University. MK13. Kinetic Isotope Effects. [Link]

  • Chemistry LibreTexts. 5.4: Infrared Spectroscopy. [Link]

  • ResearchGate. Difference in zero-point vibrational energies for C-H versus C-D bonds. [Link]

  • Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Richard, J. P., et al. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. National Institutes of Health. [Link]

  • Lebrun, P., et al. (2019). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Heriot-Watt University Research Portal. [Link]

  • Chemistry Stack Exchange. Bond frequency vs Bond Strength in Kinetic Isotope Effect. [Link]

  • Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

  • Scribd. Lecture 6 Kinetic Isotope Effect. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile. As a specialized deuterated compound, its handling and disposal require...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile. As a specialized deuterated compound, its handling and disposal require a meticulous approach grounded in a clear understanding of its chemical nature and associated hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within the laboratory environment.

Hazard Assessment and Chemical Profile

The compound is a halogenated, nitrogen-containing heterocycle with a nitrile functional group. This combination of features informs its hazard profile. The non-deuterated analogue is classified as acutely toxic if swallowed, a skin sensitizer, and a serious eye irritant.[2]

Table 1: Chemical and Hazard Summary

Property Value / Classification Source
Chemical Name 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile -
Analogue Name 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile [3][4]
Molecular Formula C₆H₂D₃BrN₂ -
Analogue MW 185.02 g/mol [2][4]
Physical Form Solid [2]
GHS Pictograms Skull and Crossbones, Exclamation Mark [2]
Signal Word Danger [2]
Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation [2]

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |[2] |

The Logic of Segregation: Why Separate Waste Streams?

Proper chemical waste disposal hinges on one critical principle: segregation . Mixing incompatible waste streams is not merely poor practice; it can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory standards. For 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile, disposal protocols are dictated by three key aspects of its structure:

  • Bromine Content : It is a halogenated organic compound . Halogenated wastes must be segregated from non-halogenated wastes.[5] The reason for this is primarily related to the final disposal method, which is typically high-temperature incineration. The combustion of halogenated compounds can produce acid gases (like hydrobromic acid) and other toxic byproducts that require specialized scrubbers and emission controls in the incinerator.[6] Mixing them with non-halogenated solvents complicates this process and increases disposal costs.

  • Nitrile Group : The presence of the carbon-nitrogen triple bond classifies it as a nitrile. Nitrile compounds can be toxic and may release hydrogen cyanide gas under certain conditions (e.g., contact with strong acids).

  • Deuterium Labeling : While not posing a chemical or radioactive hazard, deuterated compounds must be disposed of as hazardous chemical waste.[7] Clear and accurate labeling is crucial for the disposal contractor to understand the waste profile.

Core Disposal Protocol: A Step-by-Step Guide

Adherence to the following procedures is mandatory to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always wear appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection : Chemical splash goggles meeting ANSI Z.87.1 standards are required.[7]

  • Hand Protection : Chemically resistant nitrile gloves are essential. Inspect gloves for any signs of degradation or perforation before use.[7][8]

  • Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[7]

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation.[8][9]

Step 2: Waste Containerization and Labeling

All waste must be collected in designated, properly labeled containers.

  • Liquid Waste :

    • Collect all solutions containing 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile and other halogenated solvents in a robust, sealed container labeled "HALOGENATED ORGANIC LIQUID WASTE ".[5]

    • The container must be made of a compatible material (e.g., glass or polyethylene).

    • Clearly list all chemical constituents and their approximate percentages on the label.

  • Solid Waste :

    • Collect all contaminated disposable materials, including gloves, weighing paper, and paper towels, in a dedicated container or heavy-duty bag labeled "HALOGENATED ORGANIC SOLID WASTE ".[5]

    • Do not mix this with non-hazardous lab trash.[10] Contaminated gloves are considered hazardous waste.[11]

  • Contaminated Sharps :

    • Any needles, syringes, or contaminated glassware (e.g., broken pipettes) must be placed in a designated, puncture-proof sharps container. The container should be labeled as hazardous waste with a description of the chemical contamination.

Step 3: Decontamination of Non-Disposable Items

For reusable items like glassware, a thorough decontamination process is necessary.

  • Initial Rinse : Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate : The solvent used for rinsing is now contaminated and must be disposed of as Halogenated Organic Liquid Waste . Do not pour it down the drain.

  • Final Wash : After the solvent rinse, wash the glassware with soap and water.

Spill Management and Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.

    • Use a damp paper towel to wipe the area, ensuring all residue is collected.

    • Place all cleanup materials into the "HALOGENATED ORGANIC SOLID WASTE " container.

  • Minor Spills (Liquid Solution) :

    • Alert personnel and, if flammable solvents are present, remove all ignition sources.[12]

    • Contain the spill using an absorbent material like vermiculite or a chemical spill pad.

    • Carefully collect the absorbed material and place it into the "HALOGENATED ORGANIC SOLID WASTE " container.

  • Major Spills :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent entry into the area until EHS personnel have deemed it safe.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Final Disposal Container cluster_3 Final Hand-Off Start Waste Containing 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile Generated Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) Start->Liquid Solid Contaminated Solid Waste (e.g., gloves, weighing paper, spill cleanup) Start->Solid Sharps Contaminated Sharps (e.g., needles, broken glassware) Start->Sharps LiquidWaste Collect in sealed container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' Liquid->LiquidWaste Segregate Immediately SolidWaste Collect in lined container labeled: 'HALOGENATED ORGANIC SOLID WASTE' Solid->SolidWaste Segregate Immediately SharpsWaste Collect in puncture-proof container labeled: 'HAZARDOUS SHARPS WASTE' Sharps->SharpsWaste Segregate Immediately Collection Store in Satellite Accumulation Area for pickup by licensed hazardous waste contractor LiquidWaste->Collection SolidWaste->Collection SharpsWaste->Collection

Caption: Decision workflow for the proper disposal of waste.

Final Storage and Disposal

All correctly labeled and sealed waste containers should be moved to your facility's designated Satellite Accumulation Area (SAA). Do not accumulate large quantities of waste in the primary laboratory space. Your institution's EHS department will coordinate with a licensed professional waste disposal service for the final collection and transport. Never attempt to dispose of this chemical waste through standard trash or sewer systems.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance.

References

  • 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile . MilliporeSigma. [3]

  • 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile AldrichCPR Safety Information . MilliporeSigma. [2]

  • Pyrrole Safety Data Sheet . Thermo Fisher Scientific. [8]

  • How to Dispose of Nitrile Gloves? . Earth Safe PPE. [11]

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds . Benchchem. [7]

  • 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile, 95% . Chembeez. [4]

  • Pyrrole Safety Data Sheet . Merck Millipore. [9]

  • Pyrrole-2-carbonitrile Safety Data Sheet . Fisher Scientific. [13]

  • 1H-Pyrrole Safety Data Sheet . Acros Organics. [12]

  • DEUTERIUM (D, 99.8%) Safety Data Sheet . Cambridge Isotope Laboratories, Inc. [1]

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds . Benchchem. [5]

  • What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [6]

  • Disposal of deuterium (D₂) . Synergy Recycling. [14]

  • Disposal of Chemical Waste . University of Bristol Safety and Health Services. [10]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [15]

  • Chemical and Hazardous Waste Guide . University of Oslo. [16]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Comprehensive Safety and Handling Protocol: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile Introduction In modern medicinal chemistry, the strategic incorporation of deuterium into active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol: 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

Introduction

In modern medicinal chemistry, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) is a highly effective method for improving pharmacokinetic profiles. By leveraging the kinetic isotope effect (KIE), researchers can systematically slow down specific metabolic degradation pathways—such as cytochrome P450-mediated N-demethylation—without altering the drug's fundamental pharmacological binding profile[1][2]. 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile serves as a specialized, isotopically labeled building block designed to introduce a metabolically robust trideuteriomethyl-pyrrole moiety into complex drug candidates.

However, while isotopic labeling enhances the stability of the final drug in vivo, it does not mitigate the inherent acute toxicity of the bromopyrrole core in vitro. Handling this compound requires a dual-focus operational strategy: protecting the scientist from severe toxicological hazards and protecting the highly expensive, isotopically pure reagent from environmental degradation.

Hazard Profiling and Mechanistic Toxicology

To design an effective and self-validating safety protocol, we must first understand the chemical causality behind the compound's hazard classifications. Because the deuterated form shares the exact toxicological profile of its non-deuterated analogue (CAS: 1289207-30-2), we extrapolate the following mechanistic risks:

  • Acute Oral and Dermal Toxicity (H302): The pyrrole ring, functionalized with a highly electronegative carbonitrile group and a heavy bromine atom, is highly lipophilic. This lipophilicity allows the molecule to readily cross biological membranes. If solvated in common organic solvents (e.g., DMSO, DMF), its dermal penetration rate increases exponentially, bypassing the stratum corneum.

  • Severe Eye and Skin Irritation (H315, H318, H319): The bromo-substituent at the 4-position makes the pyrrole ring susceptible to nucleophilic attack. Upon contact with biological thiols and amines present in mucous membranes and corneal tissue, it can cause irreversible protein alkylation, leading to severe tissue damage.

  • Respiratory Irritation (H335): As a crystalline solid, the generation of micro-particulate dust during weighing poses a severe inhalation hazard.

  • Isotopic Integrity: While the N-CD3 bond is kinetically stable compared to highly exchangeable O-D or N-D bonds, prolonged exposure to atmospheric moisture and ambient light can lead to gradual degradation. It must be handled under strictly anhydrous, inert conditions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly concentrated, reactive halogenated heterocycles. The following matrix outlines the mandatory protective gear, justified by the compound's physicochemical properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection (Solid) Nitrile gloves (minimum 5 mil thickness), double-gloved.Provides an adequate physical barrier against the dry, crystalline powder during initial weighing.
Hand Protection (Solvated) Butyl rubber or multi-layer laminate (e.g., Silver Shield®).Polar aprotic solvents (DMSO/DMF) act as permeation enhancers, carrying the toxic solute through standard nitrile in seconds. Butyl rubber prevents this solvent-mediated transport.
Eye Protection Chemical splash goggles (ANSI Z87.1+) and full face shield.Directly mitigates the H318 (Severe Eye Damage) risk. Standard safety glasses with side shields are insufficient against solvated splashes.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical apron.Prevents the accumulation of toxic dust on personal clothing and provides a secondary barrier against solvent spills.
Respiratory N95 or P100 particulate respirator.Mandatory if handling the dry powder outside of a certified fume hood to prevent inhalation of fine particulate dust (H335).

Operational Workflow & Handling Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the preceding verification check is successful.

Step 1: Environmental Preparation & Verification

  • Verification Check: Ensure the fume hood face velocity is actively reading between 80-120 feet per minute (fpm). If handling in a glovebox to preserve isotopic purity, verify that O₂ and H₂O sensors read <1 ppm.

  • Clear the workspace of any strong acids, bases, or nucleophiles, which could trigger unintended hydrolysis of the carbonitrile group or premature substitution of the bromine atom.

Step 2: Weighing and Transfer (Solid State)

  • Pre-weigh a clean, oven-dried reaction vial equipped with a PTFE-lined septum cap.

  • Using a grounded, anti-static spatula, transfer the required mass of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile into the vial.

    • Causality Note: Static electricity can cause the fine powder to aerosolize, drastically increasing the inhalation risk and causing the loss of expensive material.

  • Seal the vial immediately and record the mass by difference to minimize open-air exposure.

Step 3: Solvation and Reaction Execution (Liquid State)

  • Purge the sealed vial with Argon using a Schlenk line or an inert gas balloon.

  • Critical Safety Check: Before handling solvents, verify that butyl rubber gloves are donned over your inner nitrile gloves.

  • Introduce the anhydrous solvent (e.g., dry DMF or THF) via syringe directly through the septum. Once solvated, the compound's bioavailability is maximized; maintain a strictly closed system for the remainder of the reaction.

Emergency Response & Disposal Plan

  • Spill Mitigation (Solid): Do not sweep. Sweeping generates toxic dust. Cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Spill Mitigation (Liquid): Absorb solvated spills with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which can react with halogenated organics.

  • Waste Segregation: All materials contaminated with this compound (including pipette tips and gloves) must be strictly segregated into Halogenated Organic Waste containers. Label clearly with "Toxic Halogenated Pyrrole Derivative" to ensure proper high-temperature incineration by environmental services.

Visualizing the Workflow

The following diagram illustrates the critical path for handling this specialized reagent, ensuring both operator safety and chemical integrity.

Workflow Start Storage (4°C, Argon) Protect from Moisture PPE Don PPE (Respirator, Butyl Gloves, Goggles) Start->PPE Pre-handling Transfer Transfer to Glovebox or Fume Hood PPE->Transfer Secure Environment Weighing Weighing & Solvation (Avoid Dust Generation) Transfer->Weighing Inert Atmosphere Reaction Reaction Execution (Closed System) Weighing->Reaction Reagent Addition Waste Halogenated Waste Segregation Reaction->Waste Post-Reaction Decon Decontamination (10% Bleach/Water) Waste->Decon Final Cleanup

Figure 1: Safe handling workflow for 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile.

References

  • RSC Publishing. Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. Royal Society of Chemistry. Available at:[Link]

  • ACS Publications. Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

Sources

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